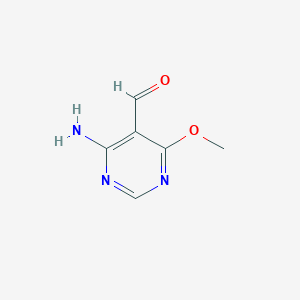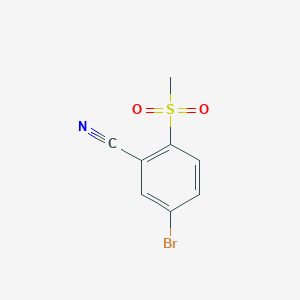
5-Bromo-2-(metilsulfonil)benzonitrilo
Descripción general
Descripción
5-Bromo-2-(methylsulfonyl)benzonitrile (5-BMSB) is a chemical compound that has a variety of uses in scientific research. It is a versatile reagent with a wide range of applications in organic synthesis, biochemistry, and pharmaceuticals. 5-BMSB is a useful tool for researchers to study the structure and function of proteins, enzymes, and other biological molecules.
Aplicaciones Científicas De Investigación
He realizado una búsqueda exhaustiva de las aplicaciones de investigación científica del "5-Bromo-2-(metilsulfonil)benzonitrilo", pero desafortunadamente, la información disponible no proporciona detalles específicos sobre aplicaciones únicas en varios campos. Las fuentes principalmente ofrecen listados de productos y hojas de datos de seguridad sin detallar el uso del compuesto en la investigación .
Mecanismo De Acción
Target of Action
It is known that this compound is often used in suzuki–miyaura coupling reactions , which suggests that its primary targets could be organoboron reagents and palladium (II) complexes .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, 5-Bromo-2-(methylsulfonyl)benzonitrile likely interacts with its targets through a process of oxidative addition and transmetalation . The bromine atom in the compound may be replaced by an organoboron reagent in the presence of a palladium (II) complex .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, this compound likely participates in carbon-carbon bond forming reactions . The resulting changes could potentially affect various biochemical pathways, depending on the specific organoboron reagent involved.
Result of Action
The molecular and cellular effects of 5-Bromo-2-(methylsulfonyl)benzonitrile’s action are likely dependent on the specific context of its use. In the context of Suzuki–Miyaura coupling reactions, the compound’s action results in the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-(methylsulfonyl)benzonitrile are likely influenced by various environmental factors. For instance, the success of Suzuki–Miyaura coupling reactions, in which this compound is often used, depends on the presence of a suitable palladium (II) catalyst and an appropriate organoboron reagent . Other factors, such as temperature and pH, could also potentially influence the compound’s action.
Análisis Bioquímico
Biochemical Properties
5-Bromo-2-(methylsulfonyl)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways .
Cellular Effects
The effects of 5-Bromo-2-(methylsulfonyl)benzonitrile on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, 5-Bromo-2-(methylsulfonyl)benzonitrile can alter the expression of genes involved in apoptosis and cell cycle regulation.
Molecular Mechanism
At the molecular level, 5-Bromo-2-(methylsulfonyl)benzonitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been found to inhibit the activity of certain kinases, leading to changes in phosphorylation states and subsequent alterations in cellular functions. Furthermore, 5-Bromo-2-(methylsulfonyl)benzonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-(methylsulfonyl)benzonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-2-(methylsulfonyl)benzonitrile remains stable under standard laboratory conditions for extended periods. Its degradation products can have different biological activities, which may lead to varying effects over time .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-(methylsulfonyl)benzonitrile vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For instance, high doses of 5-Bromo-2-(methylsulfonyl)benzonitrile have been associated with hepatotoxicity and nephrotoxicity in animal studies. Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response.
Metabolic Pathways
5-Bromo-2-(methylsulfonyl)benzonitrile is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular homeostasis. Additionally, 5-Bromo-2-(methylsulfonyl)benzonitrile can influence the activity of cofactors involved in metabolic reactions .
Transport and Distribution
Within cells and tissues, 5-Bromo-2-(methylsulfonyl)benzonitrile is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its biological activity and efficacy. For example, its interaction with membrane transporters can influence its uptake and efflux from cells.
Subcellular Localization
The subcellular localization of 5-Bromo-2-(methylsulfonyl)benzonitrile is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
5-bromo-2-methylsulfonylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2S/c1-13(11,12)8-3-2-7(9)4-6(8)5-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWPOMUBCLADSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


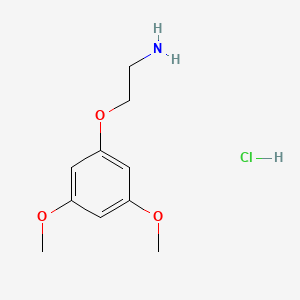
![Acetic acid, cyano[[[(4-methylphenyl)sulfonyl]oxy]amino]-, ethyl ester](/img/structure/B1375886.png)
![Butyl [(chlorosulfanyl)methyl]carbamate](/img/structure/B1375887.png)
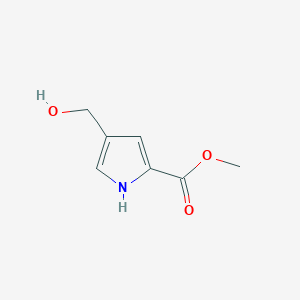
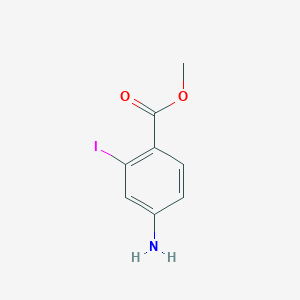


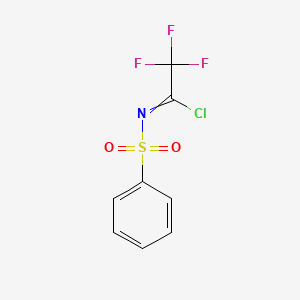


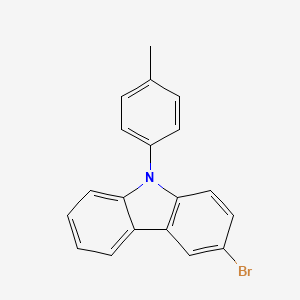
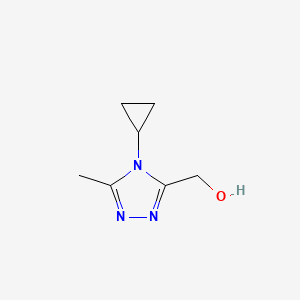
![3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine](/img/structure/B1375904.png)
